

Application Note: NMR Assignment Protocol for 2,3'-Dichloro-4'-methylbenzophenone

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Compound of Interest

Compound Name: 2,3'-Dichloro-4'-methylbenzophenone

CAS No.: 861307-17-7

Cat. No.: B1359001

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Executive Summary

Assigning **2,3'-Dichloro-4'-methylbenzophenone** requires distinguishing between two distinct aromatic spin systems linked by a carbonyl bridge. The primary challenge is the steric influence of the ortho-chloro group (Ring A), which forces the ring out of planarity, altering chemical shifts compared to the more planar Ring B.

This protocol utilizes a "Divide and Conquer" strategy:

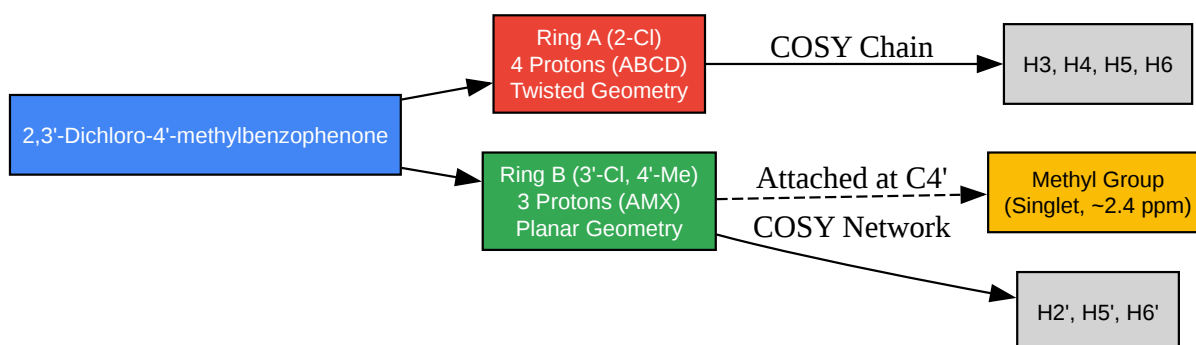
- Anchor: Use the aliphatic methyl signal to identify Ring B.
- Trace: Use COSY to map the independent spin systems.
- Bridge: Use HMBC to link both rings to the central carbonyl.

Structural Analysis & Spin Systems

Before acquisition, we must define the expected magnetic environments.[1]

- Ring A (2-Chlorophenyl):
 - Pattern: ABCD system (4 protons).
 - Key Feature: The Chlorine at position 2 creates steric clash with the carbonyl, twisting this ring out of the plane. This results in shielding of H6 (ortho to C=O) relative to planar benzophenones due to loss of anisotropic deshielding from the carbonyl.
- Ring B (3-Chloro-4-methylphenyl):
 - Pattern: AMX or ABX system (3 protons).
 - Key Feature: The 4-Methyl group provides a clear aliphatic handle (~2.4 ppm). H2' is located between the Carbonyl and Chlorine, making it the most deshielded proton in the molecule.

Diagram 1: Spin System Logic



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Caption: Logical breakdown of the molecule into isolatable spin systems for NMR analysis.

Experimental Protocol

Sample Preparation

- Solvent: CDCl_3 (Chloroform-d) is preferred for resolution. DMSO-d_6 may cause signal broadening due to viscosity but is useful if aromatic overlap is severe in CDCl_3 .

- Concentration: 10–15 mg for ¹H/COSY; 30–50 mg for ¹³C/HMBC.

Acquisition Parameters

Experiment	Purpose	Critical Parameter
¹ H NMR	Quantitation & Integration	Relaxation delay (d1) ≥ 5s for accurate integration of aromatic protons.
¹³ C { ¹ H}	Carbon Backbone	256–512 scans for quaternary carbons (C-Cl, C=O).
COSY	Spin System Tracing	2048 x 256 matrix; sufficient to resolve H5'/H6' coupling.
HSQC	C-H Correlation	Multiplicity-edited (distinguish CH/CH ₃ from CH ₂).
HMBC	The Bridge	Optimized for 8 Hz long-range coupling (J_LR).

Step-by-Step Assignment Strategy

Step 1: The Aliphatic Anchor (¹H NMR)

Locate the methyl group.

- Signal: Singlet (integrates to 3H).[\[2\]](#)
- Shift: ~2.40 – 2.45 ppm.
- Assignment: Me-4'.
- Validation: If this signal is a doublet, check for unexpected long-range coupling or impurities.

Step 2: Ring B Assignment (Starting from Methyl)

Use NOE or HMBC to identify the protons on Ring B.

- H5' (Ortho to Methyl): Look for a doublet ($J \sim 8$ Hz) in the aromatic region (~ 7.3 – 7.4 ppm). It will show a strong NOE with the Methyl group.
- H6' (Ortho to Carbonyl): Look for a doublet of doublets (dd, $J \sim 8, 2$ Hz) downfield (~ 7.6 – 7.7 ppm).
- H2' (Isolated): The most downfield signal (~ 7.8 – 7.9 ppm). It appears as a meta-coupled doublet (d, $J \sim 2$ Hz).^[3]
 - Why? It is flanked by two electron-withdrawing groups (C=O and Cl).

Step 3: Ring A Assignment (The Twisted Ring)

The remaining 4 protons belong to Ring A.

- H6 (Ortho to Carbonyl): In 2-substituted benzophenones, the ring twist reduces conjugation. H6 often appears upfield relative to H2' of Ring B. Expect a doublet/multiplet ~ 7.3 – 7.5 ppm.
- COSY Trace: Follow the chain: H6 → H5 (triplet) → H4 (triplet) → H3 (doublet, ortho to Cl).

Step 4: The Bridge (HMBC)

This is the definitive proof of structure.

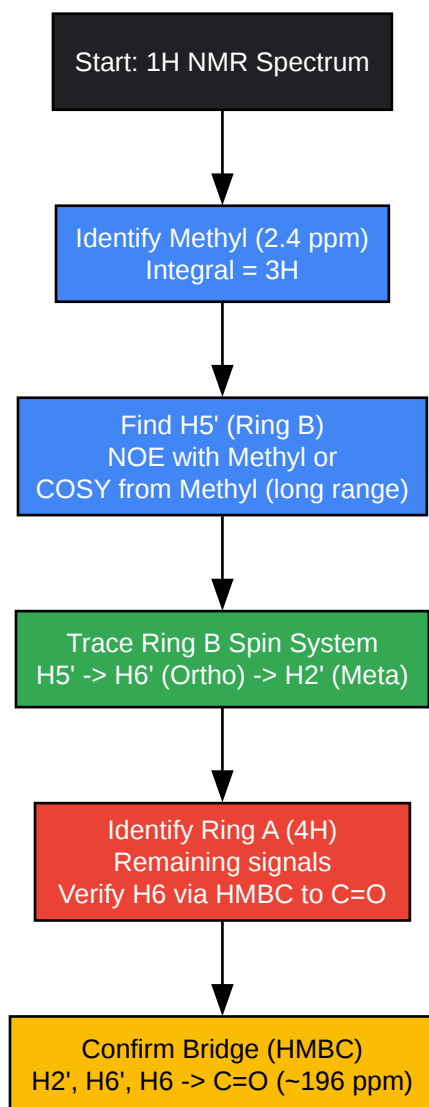
- Carbonyl Carbon (C=O): Look for a signal at ~ 195 – 197 ppm in ^{13}C .
- Correlations:
 - H2' (Ring B) → C=O (Strong 3-bond correlation).
 - H6' (Ring B) → C=O (Strong 3-bond correlation).
 - H6 (Ring A) → C=O (Strong 3-bond correlation).
 - Note: H3, H4, H5, and H5' will not show correlations to the carbonyl.

Summary of Predicted Data

Note: Values are predicted based on substituent additivity rules and analogous structures (2-chlorobenzophenone and 3-chloro-4-methylacetophenone).

Position	Proton (ppm)	Multiplicity	J (Hz)	Carbon (ppm)	Assignment Logic
C=O	-	-	-	~196.0	Bridge Carbon
Me-4'	2.42	s	-	~21.0	Aliphatic Anchor
H2'	7.85	d	2.0	~130.5	Deshielded by C=O & Cl
H6'	7.65	dd	8.0, 2.0	~129.0	Ortho to C=O
H5'	7.35	d	8.0	~131.0	Ortho to Me
H6	7.40	d	7.5	~129.5	Twisted Ring (Shielded)
H3	7.45	d	7.5	~130.0	Ortho to Cl
H4/H5	7.30–7.40	m	-	~127-128	Remote from substituents

Diagram 2: Assignment Workflow



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Caption: Step-by-step workflow for assigning the **2,3'-Dichloro-4'-methylbenzophenone** spectrum.

References

- 2-Chlorobenzophenone Data
 - Source: ChemicalBook & PubChem Spectra.
 - Relevance: Establishes the "Twisted Ring A" shifts (H6 ~7.4 ppm).
 - Link:

- 3-Chloro-4-methylacetophenone Data
 - Source: Fisher Scientific & GuideChem.
 - Relevance: Model for Ring B. Confirms Methyl shift (~2.4 ppm) and H2' deshielding (~7.9 ppm).
 - Link:
- Benzophenone Substituent Effects
 - Source: Oregon St
 - Relevance: General rules for carbonyl anisotropy and ring planarity.
 - Link:

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Sources

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